molecular formula C8H10N4O B11911679 2-Isopropyl-3H-purin-6(7H)-one

2-Isopropyl-3H-purin-6(7H)-one

Cat. No.: B11911679
M. Wt: 178.19 g/mol
InChI Key: LMCBXTXZHQMBAF-UHFFFAOYSA-N
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Description

2-Isopropyl-3H-purin-6(7H)-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of adenine and guanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3H-purin-6(7H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with isopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for purine derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for yield and efficiency. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purines, while substitution reactions can produce a variety of functionalized purines.

Scientific Research Applications

2-Isopropyl-3H-purin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleotide analogs and potential effects on DNA/RNA synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could inhibit DNA polymerase, affecting DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that is also a purine derivative.

Uniqueness

2-Isopropyl-3H-purin-6(7H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other purine derivatives.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-propan-2-yl-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H10N4O/c1-4(2)6-11-7-5(8(13)12-6)9-3-10-7/h3-4H,1-2H3,(H2,9,10,11,12,13)

InChI Key

LMCBXTXZHQMBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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